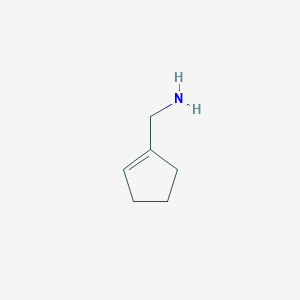

(Cyclopentenylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Cyclopentenylmethyl)amine is an organic compound with the molecular formula C6H13N . It is a type of amine, which are organic compounds that structurally resemble ammonia, where one or more hydrogen atoms are replaced by organic substituents .

Synthesis Analysis

Amines can be synthesized in a single step by treatment of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent, a process called reductive amination . Another method involves the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of (Cyclopentenylmethyl)amine consists of a cyclopentane ring with a methylamine group attached . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including (Cyclopentenylmethyl)amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis

Amines, including (Cyclopentenylmethyl)amine, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Applications De Recherche Scientifique

Catalysts for Reductive Amination

- Catalytic Activity : Cyclopentylamine, derived from cyclopentenylmethyl)amine, has been used in catalyst systems for the reductive amination of cyclopentanone. Specifically, Ru/Nb2O5 catalysts showed promising performance, with cyclopentylamine yield reaching 84% under mild conditions. This process is significant for producing amines used in pesticides, cosmetics, and medicines (Guo et al., 2019).

Synthesis of Amines

Strain-Release Functionalization : Research has developed methods for "cyclopentylation" of amines, alcohols, thiols, carboxylic acids, and other heteroatoms. This process involves using cyclopentenylmethylamine derivatives in the synthesis of strained bioisosteres for drug modification (Lopchuk et al., 2017).

Green Chemistry Synthesis : A green chemistry approach has been developed for synthesizing amines, including cyclopentylamines, under mild conditions. This involves using graphene-co-shelled Ni/NiO nanoparticles as a catalyst, which demonstrates the potential for sustainable and cost-effective amine production (Liu et al., 2020).

Biobased Amines

- Synthesis and Applications in Polymers : Cyclopentenylmethylamine derivatives are investigated for their role as monomers in the synthesis of biobased polymers, such as polyamides, due to their high reactivity. The research focuses on synthesizing these amines from various biomass sources for material chemistry applications (Froidevaux et al., 2016).

Bioconjugation Techniques

- Amide Formation Mechanisms : The mechanisms of amide formation, crucial in bioconjugation, have been studied using cyclopentenylmethylamine. This research provides insights into the reaction mechanisms and conditions favorable for bioconjugation processes (Nakajima & Ikada, 1995).

Mécanisme D'action

Target of Action

(Cyclopentenylmethyl)amine is a type of amine compound. Amines are known to interact with various biological targets, including proteins and enzymes . .

Mode of Action

The mode of action of amines typically involves interactions with their targets, leading to changes in the targets’ functions

Biochemical Pathways

Amines are involved in various biochemical pathways. They play crucial roles in biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body

Result of Action

The molecular and cellular effects of a compound’s action depend on its interactions with its targets and the biochemical pathways it affects. Amines can have various effects, such as influencing cell growth and proliferation . .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For example, the presence of amines in the environment can lead to potential human exposure and health risks . .

Safety and Hazards

Orientations Futures

The use of amines, including (Cyclopentenylmethyl)amine, in the synthesis of pharmaceuticals and other organic compounds continues to be a topic of research. For example, the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines is a recent development . Additionally, the use of cyclopentyl methyl ether, a solvent with a good safety profile, in the synthesis of amines has been noted .

Propriétés

IUPAC Name |

cyclopenten-1-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h3H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETWSVNAKWAOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58714-98-0 |

Source

|

| Record name | (cyclopent-1-en-1-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2889528.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)

![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)